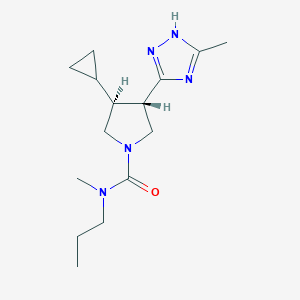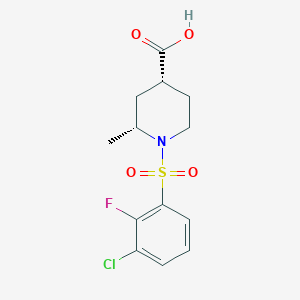![molecular formula C12H13ClINO3 B7343735 methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate](/img/structure/B7343735.png)
methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
作用機序
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
実験室実験の利点と制限
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One limitation is that this compound may have off-target effects, leading to unintended consequences. Another limitation is that the use of this compound may be limited due to its potential toxicity.
将来の方向性
There are several future directions for research involving methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate. One direction is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is the study of the mechanism of action of specific enzymes and proteins, which could lead to the development of new therapies for various diseases. Finally, future research could focus on the optimization of the synthesis method for this compound, leading to more efficient and cost-effective production.
合成法
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride. The 3-iodobenzoyl chloride is then reacted with (R)-3-amino-1-chloropropane to form (R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoic acid. Finally, the (R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoic acid is reacted with methyl chloroformate to form methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate.
科学的研究の応用
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has a wide range of scientific research applications. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has also been used in biological research to study the mechanism of action of specific enzymes and proteins.
特性
IUPAC Name |
methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO3/c1-18-12(17)6-10(15-11(16)7-13)8-3-2-4-9(14)5-8/h2-5,10H,6-7H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYZBEDXAHHBNA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)I)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7343656.png)

![5-[(3R,4R)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343664.png)
![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7343681.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-fluoropyrimidine](/img/structure/B7343688.png)
![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B7343711.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)

![(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343740.png)